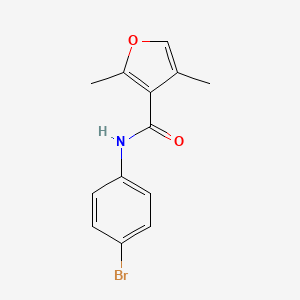![molecular formula C21H20N2O3S B2663669 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one CAS No. 1798420-20-8](/img/structure/B2663669.png)
3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one, also known as PEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PEP is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Applications De Recherche Scientifique
Receptor Antagonist Development
One avenue of scientific research involving compounds structurally related to 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one focuses on the development of adenosine A2B receptor antagonists. A novel method for the preparation of sulfonamides has led to the creation of potent receptor antagonists. Specifically, 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) exhibited a Ki value of 3.6 nM for the human A2B receptor, showcasing high selectivity against other human adenosine receptor subtypes (Luo et al., 2006).
Polymorphism Control and Monitoring
The compound ASP3026, which shares a similar sulfonated structure, was developed as a selective inhibitor for the fusion protein EML4-ALK. Research into this compound has shed light on controlling polymorphism in drug development, critical for the stability and efficacy of pharmaceuticals. Temperature and solvent effects on polymorph transformations were studied to optimize manufacturing processes for desired polymorphs (Takeguchi et al., 2015).
Photochemical Transformations
Another aspect of research involves the photochemical and thermal transformations of spirocyclic 3H-pyrazoles, which are formed through reactions involving compounds similar to 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one. These transformations yield a variety of structurally diverse and potentially biologically active compounds, indicating a method for creating novel therapeutic agents (Vasin et al., 2014).
Anticancer Compound Synthesis
Research into the synthesis of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety has highlighted the potential anticancer activity of these compounds. Specifically, derivatives were found to exhibit potent cytotoxic activity against various human cancer cell lines, with certain compounds showing remarkable cytotoxic activity and inducing apoptosis in cancer cells, suggesting the potential for new anticancer therapies (Ravichandiran et al., 2019).
Antimicrobial and Antitubercular Agents
In the realm of antimicrobial research, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized. These compounds have shown activity exceeding that of reference drugs against bacteria and fungi, indicating their potential as new antimicrobial and antitubercular agents (Alsaedi et al., 2019).
Propriétés
IUPAC Name |
3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(12-11-19-7-3-1-4-8-19)22-14-16-23(17-15-22)27(25,26)18-13-20-9-5-2-6-10-20/h1-10,13,18H,14-17H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLPIYNZMZQCT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C#CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C#CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

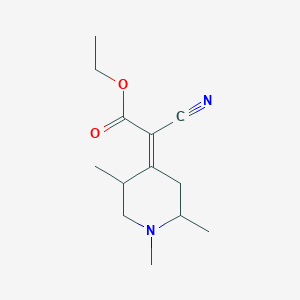
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)
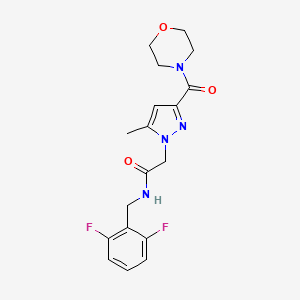
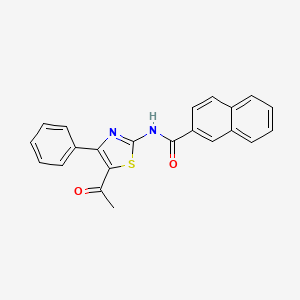
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)
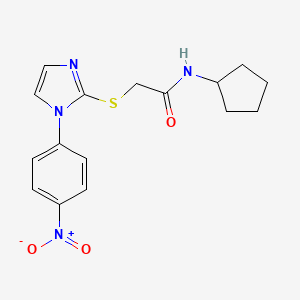
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
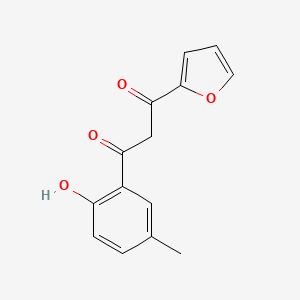
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2663602.png)


![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide](/img/no-structure.png)
![2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2663606.png)
